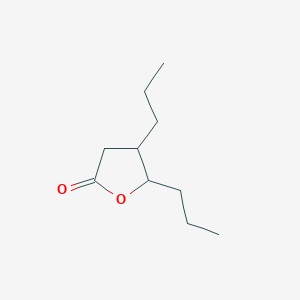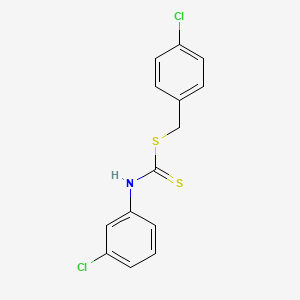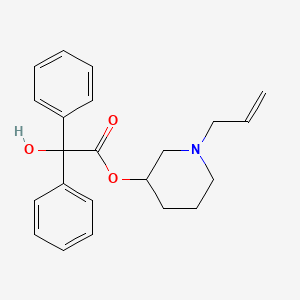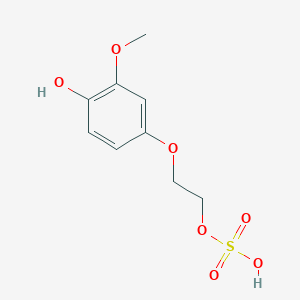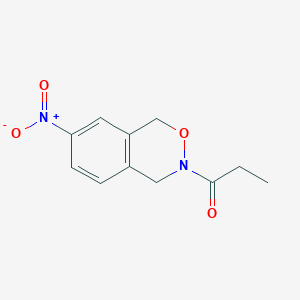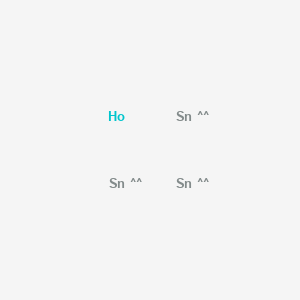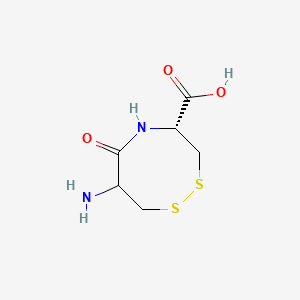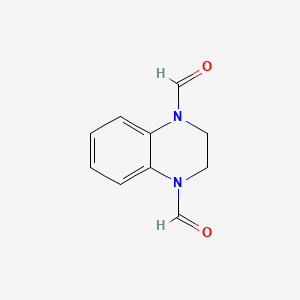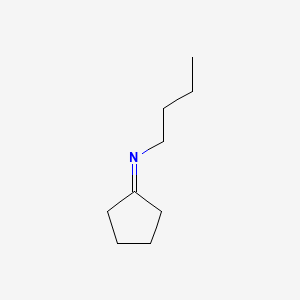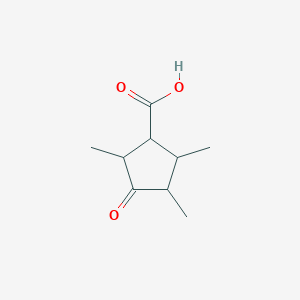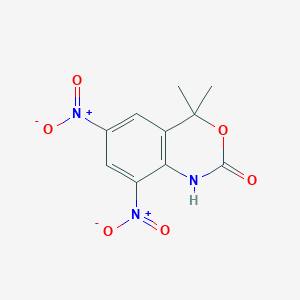
Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate is a complex organic compound that belongs to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with various functional groups. It is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. The final product is usually purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Substitution: Halogenated solvents and bases such as sodium hydroxide are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological activities and applications .
科学的研究の応用
Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate has several scientific research applications:
作用機序
The mechanism of action of Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound is structurally similar but lacks the phenyl groups present in Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate.
2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester: Another similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
7153-69-7 |
|---|---|
分子式 |
C24H27NO5 |
分子量 |
409.5 g/mol |
IUPAC名 |
diethyl 1-methyl-4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H27NO5/c1-4-29-23(27)18-20(16-12-8-6-9-13-16)25(3)21(17-14-10-7-11-15-17)19(22(18)26)24(28)30-5-2/h6-15,18-21H,4-5H2,1-3H3 |
InChIキー |
SMOICQRJIQLAGP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(N(C(C(C1=O)C(=O)OCC)C2=CC=CC=C2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


